molecular formula C21H15ClN2O2S B2420813 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide CAS No. 477326-00-4

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide

Cat. No.: B2420813
CAS No.: 477326-00-4
M. Wt: 394.87
InChI Key: VHIDGYHXGPOUOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dihydroacenaphthothiazole moiety

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This intermediate can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4,5-dihydroacenaphtho[5,4-d]thiazole: This can be achieved by cyclization reactions involving acenaphthene and sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with 4,5-dihydroacenaphtho[5,4-d]thiazole using coupling agents like carbodiimides under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog used as a plant growth regulator.

    Acenaphthene derivatives: Compounds with similar acenaphthene cores but different functional groups.

    Thiazole derivatives: Molecules containing the thiazole ring, used in various pharmaceutical applications.

Uniqueness

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-14-6-8-15(9-7-14)26-11-18(25)23-21-24-20-16-3-1-2-12-4-5-13(19(12)16)10-17(20)27-21/h1-3,6-10H,4-5,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIDGYHXGPOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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